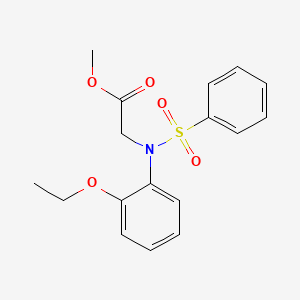

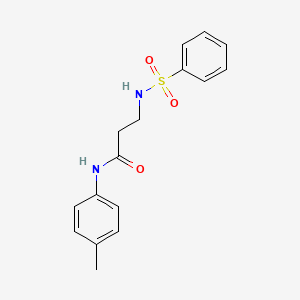

![molecular formula C18H14N2O3S2 B2966586 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034490-15-6](/img/structure/B2966586.png)

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, also known as BHPT or BTHPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHPT is a benzothiazole derivative that has been synthesized through a multi-step process involving the reaction of various reagents.

科学的研究の応用

Antimicrobial Activity

Thiophene derivatives: have been recognized for their antimicrobial properties. The compound , with its thiophene and furan components, may exhibit significant inhibitory effects against various microorganisms. For instance, certain thiophene derivatives have shown greater inhibitory effects against organisms like B. subtilis, E. coli, P. vulgaris, and S. aureus . This suggests potential applications in developing new antimicrobial agents that could be effective against resistant strains of bacteria.

Anti-Cancer Properties

The structure of this compound suggests potential anti-cancer applications. Thiophene derivatives have been synthesized and assessed for tumor cell growth inhibition activities. They have been tested in vitro on various human tumor cell lines, including breast adenocarcinoma (MCF-7), indicating a promising avenue for cancer treatment research . The compound’s ability to inhibit cell growth could be harnessed to develop novel anti-cancer drugs.

Anti-Inflammatory and Analgesic Effects

Compounds containing both thiophene and thiazole rings have been associated with significant analgesic and anti-inflammatory activities . This compound, with its complex heterocyclic structure, could be explored for its effectiveness in reducing inflammation and pain, potentially leading to new treatments for chronic inflammatory diseases.

Material Science Applications

Thiophene derivatives are not only significant in medicinal chemistry but also in material science. They are used as corrosion inhibitors and play a crucial role in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The compound’s unique structure could contribute to advancements in electronic materials and devices.

Kinase Inhibition

Thiophene derivatives have been reported to possess kinase inhibiting properties . Kinases are enzymes that play a vital role in various cellular processes, and their dysregulation is linked to diseases like cancer. The compound could be investigated for its potential to act as a kinase inhibitor, which would be valuable in the development of targeted therapies for diseases caused by kinase dysregulation.

Estrogen Receptor Modulation

Some thiophene-containing compounds have been found to modulate estrogen receptors . This property is significant in the treatment of hormone-related conditions, such as breast cancer. The compound could be researched for its ability to influence estrogen receptors, offering a potential therapeutic strategy for managing hormone-sensitive cancers.

作用機序

Target of Action

The compound N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a derivative of thiophene . Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .

Mode of Action

It is known that thiophene derivatives, which this compound is a part of, exhibit many pharmacological properties . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers

Biochemical Pathways

It is known that thiophene derivatives have a wide range of therapeutic properties and can affect multiple biochemical pathways

Result of Action

It is known that thiophene derivatives have a wide range of therapeutic properties

特性

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S2/c21-13(15-6-5-14(23-15)11-7-8-24-10-11)9-19-17(22)18-20-12-3-1-2-4-16(12)25-18/h1-8,10,13,21H,9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKJJMIISXYZEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/no-structure.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-pentan-3-yl-1,2-oxazole-5-carboxamide](/img/structure/B2966507.png)

![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2966508.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2966510.png)

![10-Methyl-12-(4-phenylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2966513.png)

![3-{N-[(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid](/img/structure/B2966517.png)

![7-Ethoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2966519.png)

![6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2966522.png)

![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B2966526.png)